4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid
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Overview
Description
4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid is an organic compound that features two fluorine atoms and two carboxylic acid groups attached to a benzene ring
Preparation Methods
The synthesis of 4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable benzene derivative, followed by carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective introduction of fluorine atoms and carboxyl groups.
. This method is advantageous due to its efficiency and the ability to produce the compound on a larger scale.
Chemical Reactions Analysis
4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid involves its interaction with molecular targets through its carboxylic acid and fluorine groups. These functional groups can form hydrogen bonds, ionic interactions, and van der Waals forces with target molecules, influencing their activity and stability. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid include other fluorinated benzoic acids and carboxylic acid derivatives. For example:
4-Carboxy-3-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a second fluorine atom.
3-Fluorophenylboronic acid: Contains a single fluorine atom and a boronic acid group.
The uniqueness of this compound lies in its dual fluorine and carboxylic acid groups, which provide distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(4-carboxy-2-fluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-11-6-8(13(17)18)2-3-9(11)7-1-4-10(14(19)20)12(16)5-7/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJWWHOVVGEQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690929 |
Source
|
Record name | 2,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-18-6 |
Source
|
Record name | 2,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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